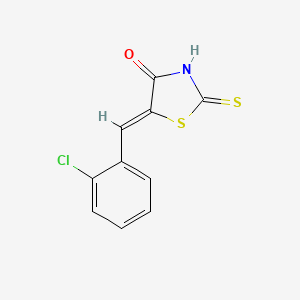

5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolan-4-one

Description

Properties

IUPAC Name |

(5Z)-5-[(2-chlorophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClNOS2/c11-7-4-2-1-3-6(7)5-8-9(13)12-10(14)15-8/h1-5H,(H,12,13,14)/b8-5- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAIBSXUAGRXSIQ-YVMONPNESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C2C(=O)NC(=S)S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C\2/C(=O)NC(=S)S2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClNOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80360876 | |

| Record name | STK441895 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6318-36-1 | |

| Record name | MLS002639376 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=31092 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | STK441895 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80360876 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolan-4-one typically involves the condensation of 2-chlorobenzaldehyde with thiazolidine-2,4-dione in the presence of a base such as sodium acetate and glacial acetic acid . The reaction is carried out under reflux conditions, and the product is obtained in good yield after purification.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of eco-friendly processes. For instance, the preparation of related compounds like 2-chlorobenzylidenemalononitrile involves the use of water as a solvent and mild reaction conditions to minimize environmental impact .

Chemical Reactions Analysis

Nucleophilic Substitution

The 2-thioxo group (sulfur atom at position 2) may undergo nucleophilic substitution. For example:

-

Alkylation/Amination : Reaction with alkyl halides or amines to form derivatives with modified substituents .

-

Oxidation : Potential conversion of the thioxo group to a sulfoxide or sulfone under oxidizing conditions.

Cycloaddition Reactions

The α,β-unsaturated ketone system (benzylidene group) may participate in Diels-Alder reactions with dienes, forming six-membered rings .

Hydrolysis and Rearrangement

Under acidic or basic conditions, the thiazolan-4-one ring may hydrolyze or rearrange, influencing stability and reactivity.

Structural Influences on Reactivity

The chlorobenzylidene moiety (electron-withdrawing chlorine) and the thioxo group (electron-donating sulfur) create a conjugated system that modulates reactivity:

-

Electrophilic sites : The carbonyl carbon (C=O) and α-carbon are prone to nucleophilic attack .

-

Steric effects : The bulky benzylidene group may hinder certain reactions at adjacent positions .

Biological Activity and Reactivity Correlation

While direct data for this compound is limited, analogous thiazolan-4-one derivatives exhibit:

-

Antifungal activity : Linked to the benzylidene group’s ability to interact with cellular targets .

-

Enzyme inhibition : Potential modulation of enzymes via the thioxo group’s sulfur atom .

Analytical and Spectroscopic Data

| Property | Value/Description | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₆ClNOS₂ | (related compound) |

| Molecular Weight | 263.8 g/mol | (related compound) |

| Key Functional Groups | Thioxo (S), ketone (C=O), benzylidene (C=C) |

Research Findings and Trends

-

Synthetic optimization : Continuous flow synthesis and catalyst use improve yields and purity.

-

SAR studies : Substituents (e.g., chlorine) at the benzylidene position significantly impact biological activity .

-

Crystallographic data : X-ray analysis of similar compounds reveals planar bicyclic systems, influencing reactivity .

Scientific Research Applications

Antimicrobial Activity

- Gram-positive bacteria Several 5-arylidene-4-thioxo-thiazolidine-2-ones, which are structurally related, have been synthesized and evaluated as antimicrobial agents against representative strains, including multidrug-resistant clinical isolates. The compounds containing the 5-arylidene subunit presented greater antimicrobial activities against Gram-positive bacteria than the 4-thioxo-thiazolidine-2-one .

- Antifungal Activity Some related compounds have demonstrated antifungal activity. For example, one study describes the synthesis and antifungal evaluation of new 5-arylidene-(Z)-2-dimethylamino-1,3-thiazol-4-ones. Compounds 4a and 4c showed antifungal activity, with compound 4a being the most active one. Compound 4a was demonstrated to be fungicidal rather than fungistatic and showed selective activity against Cryptococcus neoformans and dermatophytes .

Antitubercular Activity

- Thiazolidinone derivatives have been investigated for their antimycobacterial activity against Mycobacterium tuberculosis MTB H37Ra and M. bovis BCG strains . Several synthesized compounds showed marginal antitubercular activity with no significant cytotoxicity against the MCF-7 and A549 human cancer cell lines .

Protein Kinase Inhibition

- DYRK1A Inhibitors Libraries of new 5-arylidene-2-thioxo-1,3-thiazolidin-4-ones have been synthesized and tested for their activity against protein kinases like DYR1A, CK1, CDK5/p25, and GSK3α/β . Two molecules, (5 Z)-5-(4-hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one 3e and (5 Z)-5-benzo[1,3]dioxol-5-ylmethylene-2-(pyridin-2-yl)amino-1,3-thiazol-4(5 H)-one 5s, were identified as lead compounds and as new nanomolar DYRK1A inhibitors .

Antiproliferative Activity

- Some compounds in the libraries mentioned above have also been evaluated for their in vitro inhibition of cell proliferation in tumor cell lines, including Huh7 D12, Caco2, MDA-MB 231, HCT 116, PC3, and NCI-H2 .

- However, in one study, none of the tested derivatives exhibited significant antiproliferative activity against the human carcinoma cell lines NCI-H292 and HEp-2 .

Mechanism of Action

The mechanism of action of 5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolan-4-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Functional Group Variations

- Hydroxy and Methyl Substituents: 5-(2-Hydroxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one: The ortho-hydroxy group facilitates intramolecular hydrogen bonding (C–H···S), stabilizing the Z-configuration and forming crystalline solvates (e.g., methanol hemisolvate). This structural rigidity may reduce bioavailability compared to the 2-chloro analog . 5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one: The methyl group enhances steric bulk, lowering reactivity in condensation reactions and reducing biological potency .

Nitro Substituents :

Physicochemical Properties

*Estimated logP values based on substituent contributions.

Key Research Findings

- Antialgal Activity : The 2-chloro derivative’s ortho-substituent balances lipophilicity and steric effects, optimizing membrane interaction in Chlorella vulgaris .

- PET Inhibition: Para-substituted bromo/chloro derivatives exhibit stronger PET inhibition due to enhanced electron-withdrawing effects on the thiazolidinone core .

- Crystallographic Insights : Substituents like hydroxy groups introduce hydrogen-bonding networks, altering crystal packing and dissolution rates .

Biological Activity

5-(2-chlorobenzylidene)-2-thioxo-1,3-thiazolan-4-one is a compound of interest in medicinal chemistry due to its diverse biological activities. This article synthesizes existing research findings on its biological activity, highlighting its antimicrobial, antifungal, and potential anticancer properties.

Chemical Structure and Properties

The compound features a thiazole ring structure with a thioxo group and a substituted benzylidene moiety. This configuration is significant as it contributes to the compound's biological activity through various mechanisms of action.

Antimicrobial Activity

1. General Antimicrobial Properties

Research indicates that thiazole derivatives, including this compound, exhibit notable antibacterial properties. The compound has shown effectiveness against various Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that derivatives of thiazoles possess a broad spectrum of antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 1: Antibacterial Activity of Thiazole Derivatives

| Compound | Bacteria Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | S. aureus | 10 µg/mL |

| E. coli | 20 µg/mL | |

| Bacillus subtilis | 15 µg/mL |

Antifungal Activity

2. Antifungal Properties

The compound has also been evaluated for antifungal activity. In vitro studies have reported that it exhibits fungicidal rather than fungistatic effects against various fungal strains, including Candida albicans and Cryptococcus neoformans. The minimum inhibitory concentrations (MICs) for these fungi ranged from 2 to 16 µg/mL, indicating significant antifungal potential .

Table 2: Antifungal Activity of Thiazole Derivatives

| Compound | Fungi Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | C. neoformans | 8 µg/mL |

| C. albicans | 12 µg/mL |

Case Studies and Research Findings

4. Case Study Analysis

Several case studies have highlighted the pharmacological potential of thiazole derivatives:

- Study by Dogan et al. (2018) : This study examined the antimicrobial activity of various thiazole derivatives and reported significant efficacy against multiple bacterial strains, suggesting structure-activity relationships that could be beneficial for drug development .

- Research by Ghorab et al. (2012) : Investigated the anticancer properties of thiazole compounds and identified mechanisms of action related to apoptosis induction in cancer cells .

Q & A

Q. Table 1: Comparison of Synthetic Methods

Advanced: How can researchers resolve contradictions in spectral data (e.g., NMR vs. XRD) when characterizing this compound?

Answer:

Discrepancies between experimental and computational/spectral data require multi-technique validation :

- X-ray Crystallography : Resolve ambiguities in stereochemistry (e.g., Z/E isomerism of the benzylidene group) by determining single-crystal structures .

- NMR Cross-Validation : Compare experimental -NMR chemical shifts with DFT-calculated values. For example, the thioxo group’s deshielding effect (~δ 12–13 ppm) should align with theoretical predictions .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns (e.g., chlorine’s M+2 signature) .

Case Study : In , XRD confirmed the Z-configuration of the benzylidene moiety, which NMR alone could not distinguish due to overlapping signals .

Basic: What spectroscopic methods are essential for confirming the compound’s structure and purity?

Answer:

A multi-modal analytical approach is critical:

- FT-IR : Identify functional groups (e.g., C=S stretch at ~1200 cm⁻¹, C=O at ~1700 cm⁻¹) .

- - and -NMR : Assign proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm) and confirm the thiazolidinone ring’s carbonyl carbon (δ ~170 ppm) .

- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How should researchers design experiments to study the compound’s reactivity under varying conditions (e.g., pH, temperature)?

Answer:

Stepwise experimental design :

Variable Screening : Use a fractional factorial design to test pH (3–9), temperature (25–100°C), and solvent polarity.

Reaction Monitoring : Employ HPLC or GC-MS to track intermediates (e.g., oxidation to quinone derivatives at high pH) .

Kinetic Analysis : Calculate activation energy () via Arrhenius plots for key reactions (e.g., iodine reduction in acidic conditions) .

Example : notes that iodine reduction occurs preferentially in acidic media (), forming deiodinated byproducts .

Basic: What in vitro assays are suitable for initial evaluation of its bioactivity?

Answer:

Prioritize target-specific assays :

- Antimicrobial Activity : Broth microdilution (MIC) against S. aureus and E. coli per CLSI guidelines .

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme Inhibition : Fluorometric assays for kinases or hydrolases, given the thiazolidinone scaffold’s affinity for ATP-binding pockets .

Advanced: How can computational methods address discrepancies between predicted and observed biological activity?

Answer:

Integrate molecular modeling with experimental data :

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., EGFR kinase). Compare poses with crystallographic ligand interactions .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to identify false-positive docking results .

- QSAR Models : Corrogate substituent effects (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) on bioactivity .

Note : highlights that 3,5-dichlorophenyl analogs exhibit enhanced antimicrobial activity due to increased lipophilicity .

Advanced: What methodologies are recommended for studying the compound’s environmental fate and ecotoxicology?

Answer:

Follow OECD guidelines for environmental risk assessment :

- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous solutions; analyze degradation products via LC-QTOF-MS .

- Bioaccumulation : Use Daphnia magna or Danio rerio models to measure bioconcentration factors (BCFs) .

- Soil Adsorption : Batch equilibrium tests with varying organic matter content to determine values .

Basic: How can researchers optimize recrystallization protocols to improve purity?

Answer:

Solvent selection is critical:

- Mixed Solvents : Use DMF-ethanol (1:3) for high solubility at reflux and low solubility at RT .

- Gradient Cooling : Reduce temperature from 80°C to 4°C over 12 hours to maximize crystal yield.

- Seeding : Introduce microcrystals to induce controlled nucleation .

Advanced: How to integrate findings into broader pharmacological or chemical theories?

Answer:

- Structure-Activity Relationships (SAR) : Link substituent effects (e.g., Cl position) to target selectivity using Hammett plots or Free-Wilson analysis .

- Mechanistic Studies : Probe radical scavenging activity via ESR spectroscopy to validate antioxidant potential hypothesized in .

- Theoretical Frameworks : Align reactivity patterns (e.g., iodine substitution) with frontier molecular orbital (FMO) theory .

Basic: What safety protocols are essential when handling this compound?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.